molecular formula C16H28N4O4S B12754093 Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate CAS No. 115174-20-4

Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate

Cat. No.: B12754093
CAS No.: 115174-20-4
M. Wt: 372.5 g/mol
InChI Key: SMJIZGHENYCXCJ-UHFFFAOYSA-N
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Description

o-Heptamethyleniminomethylbenzylguanidine sulfate is a bioactive chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of guanidines, which are nitrogen-rich organic molecules. Guanidines are known for their basic character and ability to form stable guanidinium cations, making them valuable in both biological and chemical processes .

Preparation Methods

The synthesis of o-Heptamethyleniminomethylbenzylguanidine sulfate typically involves multiple steps, starting with the preparation of the guanidine precursor. The synthetic route may include the following steps:

    Formation of the Guanidine Precursor: This step involves the reaction of a suitable amine with a cyanamide derivative under controlled conditions to form the guanidine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the guanidine precursor.

    Cyclization: The heptamethylene chain is introduced through a cyclization reaction, forming the heptamethyleniminomethyl moiety.

    Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate salt.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

o-Heptamethyleniminomethylbenzylguanidine sulfate undergoes various chemical reactions, including:

Scientific Research Applications

o-Heptamethyleniminomethylbenzylguanidine sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of o-Heptamethyleniminomethylbenzylguanidine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The guanidine moiety is known to form stable interactions with negatively charged sites on proteins, influencing their function. Additionally, the benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

o-Heptamethyleniminomethylbenzylguanidine sulfate can be compared with other guanidine derivatives, such as:

The uniqueness of o-Heptamethyleniminomethylbenzylguanidine sulfate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

115174-20-4

Molecular Formula

C16H28N4O4S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[[2-(azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid

InChI

InChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-8-4-5-9-15(14)13-20-10-6-2-1-3-7-11-20;1-5(2,3)4/h4-5,8-9H,1-3,6-7,10-13H2,(H4,17,18,19);(H2,1,2,3,4)

InChI Key

SMJIZGHENYCXCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CC2=CC=CC=C2CN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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